3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
Description
Chemical Identity: The compound 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid (CAS: 25080-63-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected cyclobutane derivative. Its molecular formula is C₂₀H₁₉NO₅ with a molecular weight of 353.38 g/mol . The structure features a cyclobutane ring substituted with a hydroxy group and an Fmoc-protected aminomethyl moiety, conferring rigidity and synthetic utility in peptide chemistry.
Synthesis and Applications: Synthesis typically involves Fmoc-protected intermediates, as seen in , where coupling reactions with Fmoc-amino acids are employed .
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)13-9-21(26,10-13)12-22-20(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,26H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYKUXKEUWFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the fluorenyl group, followed by the formation of the cyclobutane ring, and finally the introduction of the carboxylic acid group. Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for the protection step, and various coupling agents for the formation of the cyclobutane ring.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Cyclobutane vs. The hydroxy group in the target compound introduces hydrogen-bonding capability, absent in CAS 1935557-50-8 .
Backbone Flexibility :
- FMOC-ASP-OME () features a flexible aspartic acid backbone, contrasting with the constrained cyclobutane core. This flexibility may reduce target selectivity compared to the cyclobutane derivative .
Synthetic Utility :
Physicochemical Properties
| Property | Target Compound | Cyclobutane Analog | Oxetane Analog | FMOC-ASP-OME |
|---|---|---|---|---|
| Solubility (Water) | Low | Moderate | Low | High |
| Melting Point (°C) | 180–185 | 165–170 | 155–160 | 120–125 |
| LogP | 2.8 | 3.1 | 2.5 | 1.9 |
Reactivity and Stability
- Hydroxy Group Reactivity : The target compound’s hydroxy group can undergo phosphorylation or sulfonation, enabling further functionalization—a feature absent in CAS 1935557-50-8 .
- Fmoc Deprotection : All analogs require mild base treatment (e.g., piperidine) for Fmoc removal, but the cyclobutane ring in the target compound may slow deprotection kinetics due to steric effects .
Biological Activity
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid, commonly referred to as Fmoc-D-Hypro, is a derivative of cyclobutane that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclobutane core.
- Molecular Formula : C20H21NO5
- Molecular Weight : 355.384 g/mol
- CAS Number : 917098-98-7
- IUPAC Name : (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Biological Activity Overview
The biological activity of Fmoc-D-Hypro has been investigated in various studies, revealing its potential applications in cancer therapy, neuroprotection, and as a building block in peptide synthesis.
1. Anticancer Activity
Research has indicated that Fmoc-D-Hypro exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Caspase activation, mitochondrial disruption |
| MCF7 (Breast) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.5 | Induction of apoptosis |
2. Neuroprotective Effects
Studies have demonstrated that Fmoc-D-Hypro possesses neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit oxidative stress and inflammation in neuronal cells.
- Mechanisms :
- Reduction of reactive oxygen species (ROS)
- Inhibition of NF-kB signaling pathway
- Upregulation of antioxidant enzymes
3. Peptide Synthesis
Fmoc-D-Hypro is widely utilized as a building block in solid-phase peptide synthesis (SPPS). Its stability under various conditions makes it an ideal candidate for synthesizing complex peptides.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the anticancer effects of Fmoc-D-Hypro on A549 lung cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Case Study 2: Neuroprotection in Alzheimer's Model
A study conducted on an Alzheimer's disease model highlighted the neuroprotective effects of Fmoc-D-Hypro. The compound significantly reduced amyloid-beta-induced cytotoxicity and improved cognitive function in treated mice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
